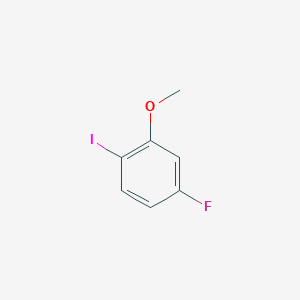

4-Fluoro-1-iodo-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHUTPUUHOAWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-1-iodo-2-methoxybenzene (CAS No. 450-90-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-iodo-2-methoxybenzene is a halogenated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, provides multiple reactive sites for strategic chemical modifications. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its applications as a key intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. For drug development professionals, the strategic incorporation of the fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 450-90-8 | [1] |

| Molecular Formula | C₇H₆FIO | [1][2] |

| Molecular Weight | 252.03 g/mol | [2] |

| Physical State | Liquid at room temperature | Multiple supplier catalogues |

| Storage Temperature | 2-8°C, kept in a dark, dry, and sealed container | [1] |

| Purity | Typically ≥97% | [1] |

Note: Experimental values for properties such as boiling point, density, and refractive index are not consistently reported across publicly available sources. Researchers should refer to the certificate of analysis provided by their specific supplier for the most accurate data.

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 4-fluoro-2-methoxyaniline. This transformation provides a reliable method for introducing the iodine atom at the desired position.[3][4][5]

Reaction Scheme:

Sources

- 1. aobchem.com [aobchem.com]

- 2. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 3. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Fluoro-4-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

1-Fluoro-4-iodo-2-methoxybenzene (CAS No. 773855-64-4) is a halogenated aromatic compound that has emerged as a valuable and versatile building block in organic synthesis, particularly within the field of medicinal chemistry. Its unique trifunctional substitution pattern—featuring a methoxy group, a fluorine atom, and an iodine atom—provides a rich platform for complex molecular construction.

The strategic placement of these functional groups allows for a range of orthogonal chemical transformations. The aryl iodide offers a reactive site for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common feature in many modern pharmaceuticals, can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The methoxy group can modulate the electronic properties of the ring and serve as a potential handle for demethylation to reveal a phenol functionality. This guide provides an in-depth overview of the properties, synthesis, reactivity, and safe handling of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 1-Fluoro-4-iodo-2-methoxybenzene are crucial for its identification, handling, and use in synthesis.

Core Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 773855-64-4 | [3] |

| Molecular Formula | C₇H₆FIO | [3] |

| Molecular Weight | 252.02 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the methoxy group and flanked by the fluorine and iodine would be the most deshielded. The other two protons will show coupling to each other and to the fluorine atom. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon bearing the iodine atom will be significantly shifted upfield (typically 85-95 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The methoxy carbon will appear around 56 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will present a singlet, as it is the only fluorine atom in the molecule. Its chemical shift will be informative of the electronic environment of the aromatic ring.[4]

-

IR Spectroscopy: Key infrared absorption bands would include C-H stretching for the aromatic ring and methyl group (~2850-3100 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), and a strong C-O stretching for the aryl-alkyl ether (~1250 cm⁻¹). The C-F and C-I stretching vibrations would appear in the fingerprint region.

Synthesis of 1-Fluoro-4-iodo-2-methoxybenzene

The most logical and widely practiced synthetic route to aryl iodides of this nature is through the Sandmeyer-type reaction, starting from the corresponding aniline. In this case, 3-Fluoro-4-methoxyaniline serves as the ideal precursor.

Reaction Pathway: Diazotization and Iodination

The synthesis involves two primary stages:

-

Diazotization: The primary aromatic amine (3-Fluoro-4-methoxyaniline) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). Maintaining a low temperature is critical to prevent the premature decomposition of this unstable intermediate.[5]

-

Iodination: The aqueous solution of the diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group, which is an excellent leaving group (evolving as nitrogen gas), to yield the target aryl iodide, 1-Fluoro-4-iodo-2-methoxybenzene.[5]

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is a representative procedure adapted from established methods for the diazotization of anilines and subsequent iodination.[5]

Materials:

-

3-Fluoro-4-methoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of the Aniline Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Fluoro-4-methoxyaniline (1.0 eq) in a mixture of concentrated sulfuric acid (2.0 eq) and water. Cool the solution to 0–5 °C using an ice-salt bath.

-

Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution via a dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt. The reaction is exothermic and requires careful control.

-

Preparation of Iodide Solution: In a larger beaker, dissolve potassium iodide (1.5 eq) in water.

-

Iodination: Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed. The reaction mixture may darken due to the formation of iodine.

-

Work-up: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. To quench any excess iodine, add a 10% sodium thiosulfate solution dropwise until the dark iodine color disappears.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-Fluoro-4-iodo-2-methoxybenzene.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the final product.

Reactivity and Applications in Drug Discovery

The primary utility of 1-Fluoro-4-iodo-2-methoxybenzene lies in its role as a versatile scaffold in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in oxidative addition to a Pd(0) center, making it an ideal substrate for these transformations.[6][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern medicinal chemistry. 1-Fluoro-4-iodo-2-methoxybenzene is an excellent substrate for this reaction, allowing for the synthesis of complex biaryl structures.

Application Example: Synthesis of Bioactive Isoflavones Fluorinated and methoxylated isoflavones, which are structurally related to natural products like genistein, have been synthesized and investigated for their potential as antitumor agents. The core C-C bond in these structures is often constructed using palladium-catalyzed coupling methodologies.[1] 1-Fluoro-4-iodo-2-methoxybenzene can serve as a key precursor in the synthesis of such compounds, where the "Ar'" group from the boronic acid would form the rest of the isoflavone core. The resulting fluorinated and methoxylated biaryl scaffold is a common motif in biologically active molecules.[1]

Other Cross-Coupling Reactions

Beyond the Suzuki coupling, the aryl iodide functionality allows for a wide range of other important bond-forming reactions, including:

-

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Reaction with an amine to form an aryl-amine.

-

Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide.

This broad reactivity makes 1-Fluoro-4-iodo-2-methoxybenzene a powerful tool for rapidly building molecular diversity in drug discovery programs.[8][9]

Safety and Handling

As a halogenated organic compound, 1-Fluoro-4-iodo-2-methoxybenzene requires careful handling in a laboratory setting. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Hazard Identification:

-

GHS Classification: The compound is classified with the following hazard statements:

-

Signal Word: Warning[10]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear nitrile rubber gloves and a lab coat. Change gloves immediately if contaminated.[11]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[12]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[3]

-

Disposal: Dispose of this material and its container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[11]

Conclusion

1-Fluoro-4-iodo-2-methoxybenzene is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point for the construction of complex, fluorinated molecules. Its robust reactivity in palladium-catalyzed cross-coupling reactions, combined with the beneficial properties imparted by the fluorine atom, makes it a highly relevant intermediate in the pursuit of novel active pharmaceutical ingredients and functional materials. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

AOBChem USA. (n.d.). 4-Fluoro-1-iodo-2-methoxybenzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-fluoro-4-iodo-2-methoxybenzene (C7H6FIO). Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

-

ChemBK. (2024). 1-Fluoro-3-iodo-2-methoxybenzene. Retrieved from [Link]

- Vasselin, D. A., et al. (2006). Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. Journal of Medicinal Chemistry, 49(13), 3973-81.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry. (2025). Experiment 14: Suzuki Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Purdue University Graduate School. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

PMC - PubMed Central. (2025). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 773855-64-4|1-Fluoro-4-iodo-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. forbo.blob.core.windows.net [forbo.blob.core.windows.net]

- 6. scribd.com [scribd.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Item - High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 10. aobchem.com [aobchem.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Fluoro-1-iodo-2-methoxybenzene: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aryl Iodides in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the use of versatile synthetic building blocks are paramount for the development of novel therapeutics with enhanced pharmacological profiles. 4-Fluoro-1-iodo-2-methoxybenzene emerges as a compound of significant interest, embodying key structural features that are highly sought after in medicinal chemistry. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, with a particular focus on its role as a precursor in the synthesis of complex bioactive molecules.

The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved drug-like properties. The iodo group serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. The methoxy group further modulates the electronic and steric properties of the benzene ring, offering another point of diversification. This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of a wide range of compounds, including kinase inhibitors, which are at the forefront of targeted cancer therapy.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its downstream products.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FIO | [1] |

| Molecular Weight | 252.03 g/mol | [2] |

| CAS Number | 450-90-8 | [2] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | Not reported, expected to be a low-melting solid | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water. | General chemical knowledge |

| Storage | Store in a cool, dry, and well-ventilated area away from light and incompatible substances. | [3] |

Spectroscopic Data (Predicted and from Analogous Compounds):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic region would display complex splitting patterns due to coupling between the protons and the fluorine atom.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum would exhibit distinct signals for the seven carbon atoms, with the carbon atoms attached to fluorine and iodine showing characteristic chemical shifts and coupling constants (for C-F).

-

FTIR (KBr, cm⁻¹): The infrared spectrum would likely display characteristic absorption bands for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether, and C-F and C-I stretching vibrations.

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 252, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Sandmeyer reaction, a robust and widely used method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][4] The logical precursor for this synthesis is 4-fluoro-2-methoxyaniline.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable route to introduce an iodine atom onto the aromatic ring, starting from the corresponding aniline.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established Sandmeyer reaction procedures for similar substrates.[1][4]

Step 1: Diazotization of 4-Fluoro-2-methoxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Iodination

-

In a separate beaker, dissolve potassium iodide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove any excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules, particularly in the pharmaceutical industry. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of reactions like the Suzuki-Miyaura and Sonogashira couplings.

Caption: Key cross-coupling reactions of this compound.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. Many of these inhibitors feature a biaryl or a heteroaryl-aryl core structure, which can be efficiently synthesized using palladium-catalyzed cross-coupling reactions. While a specific, marketed drug directly utilizing this compound as a starting material is not readily identifiable in public literature, its structural motifs are prevalent in numerous kinase inhibitors. For instance, fluorinated and methoxylated phenyl rings are common components of inhibitors targeting kinases such as Glycogen Synthase Kinase 3 (GSK-3).[3][5]

The rationale for using a building block like this compound in the synthesis of a hypothetical GSK-3 inhibitor is as follows:

-

Scaffold Construction: The aryl iodide functionality allows for the coupling with a heterocyclic boronic acid (e.g., a pyrimidine or pyridine derivative) via a Suzuki reaction to construct the core biaryl scaffold of the inhibitor.

-

Modulation of Properties: The fluorine atom can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability by blocking potential sites of oxidation.

-

Fine-tuning Potency and Selectivity: The methoxy group can influence the conformation of the molecule and provide additional points for hydrogen bonding or steric interactions within the target protein, thereby fine-tuning the inhibitor's potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a fluorine atom, an iodine atom, and a methoxy group on a benzene ring provides a versatile platform for the construction of complex molecular architectures with desirable pharmacological properties. The ability to readily participate in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of biaryl and aryl-alkyne motifs, which are prevalent in many kinase inhibitors and other bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively leverage this compound in their quest for novel and improved therapeutics.

References

-

Wolanin, P., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(18), 5610-5615. [Link]

-

AOBChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Mao, Z., et al. (2015). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Chinese Chemical Society, 62(5), 411-423. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 7, 2026, from [Link]

Sources

4-Fluoro-1-iodo-2-methoxybenzene IUPAC name

An In-Depth Technical Guide to the Nomenclature, Synthesis, and Applications of 4-Fluoro-1-iodo-2-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the aromatic compound this compound, designed for researchers, chemists, and professionals in drug development. The primary focus is a detailed deconstruction of its IUPAC nomenclature, elucidating the systematic rules that govern the naming of polysubstituted benzene derivatives. Beyond nomenclature, this document delves into the compound's key physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and explores its emerging applications in medicinal chemistry and material science. The guide aims to serve as a practical reference, blending theoretical principles with actionable experimental insights.

Decoding the IUPAC Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that every distinct substance has a unique and unambiguous name. The name "this compound" is derived from a specific set of prioritization rules for substituents on a benzene ring.

Identifying the Parent Structure and Substituents

The parent structure is benzene . The substituents attached to this ring are:

-

Fluoro (-F)

-

Iodo (-I)

-

Methoxy (-OCH₃)

The Principle of Lowest Locants

When multiple substituents are present, the numbering of the carbon atoms on the benzene ring is assigned to give the substituents the lowest possible set of numbers, or "locants". However, when different types of substituents are present, certain functional groups are given priority, which dictates the starting point (carbon 1) for numbering.

In the case of this compound, the methoxy group (-OCH₃) is part of an ether functional group. While ethers do not have the highest priority compared to groups like carboxylic acids or aldehydes, they are given precedence over alkyl halides in IUPAC nomenclature for determining the numbering scheme of the benzene ring. When a methoxy group is a substituent, the parent name can be designated as "anisole" (methoxybenzene). However, for polysubstituted benzenes, it is often clearer to name it as a substituted benzene.

The numbering priority is determined by alphabetical order of the substituents when no single functional group dictates the parent name (like phenol or aniline). The substituents are iodo, fluoro, and methoxy.

Let's evaluate the numbering based on alphabetical priority:

-

Fluoro

-

Iodo

-

Methoxy

Assigning the locants to give the lowest possible numbers:

-

Starting from Fluoro at C1: 1-Fluoro-4-iodo-2-methoxybenzene (Locants: 1, 2, 4)

-

Starting from Iodo at C1: 1-Iodo-2-fluoro-5-methoxybenzene (Locants: 1, 2, 5)

-

Starting from Methoxy at C1: 1-Methoxy-2-iodo-5-fluorobenzene (Locants: 1, 2, 5)

Comparing the locant sets (1,2,4) versus (1,2,5), the set (1,2,4) is lower. Therefore, the substituents are located at positions 1, 2, and 4.

Final Assembly of the Name

Once the locants are assigned, the substituents are listed in alphabetical order, not in the order of their locant numbers.

-

Fluoro

-

Iodo

-

Methoxy

Therefore, the correct IUPAC name is constructed as: This compound .

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₆FIO |

| Molecular Weight | 268.03 g/mol |

| Appearance | Off-white to yellow solid or crystalline powder |

| Melting Point | 48-52 °C |

| Boiling Point | Approx. 257.5 °C at 760 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane |

| CAS Number | 179898-63-6 |

Synthesis Protocol: Iodination of 3-Fluoroanisole

A common synthetic route to this compound involves the electrophilic iodination of 3-fluoroanisole. The methoxy group is an ortho-, para-directing activator, while the fluoro group is an ortho-, para-directing deactivator. The directing effects of both substituents guide the incoming iodine electrophile.

Materials and Reagents

-

3-Fluoroanisole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Trifluoroacetic acid (TFA)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-fluoroanisole (1.0 eq) in acetonitrile (20 mL).

-

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq).

-

Initiation: Slowly add trifluoroacetic acid (TFA) (0.1 eq) to the mixture. The TFA acts as a catalyst to generate a more potent electrophilic iodine species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of dichloromethane and 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted iodine.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This compound serves as a versatile intermediate.

-

Cross-Coupling Reactions: The iodo group is an excellent leaving group in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of complex carbon skeletons at the 1-position of the ring.

-

Medicinal Chemistry: The fluoro- and methoxy- substituted benzene motif is present in numerous biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. This compound is a valuable scaffold for synthesizing novel drug candidates.

-

Material Science: Aryl iodides are also used in the synthesis of polymers and organic electronic materials. The specific substitution pattern of this molecule can be exploited to fine-tune the electronic and physical properties of resulting materials.

Conclusion

The IUPAC name this compound is a precise descriptor derived from a logical application of nomenclature rules based on substituent priority and the principle of lowest locants. Beyond its name, this compound is a valuable synthetic intermediate, with its utility rooted in the distinct reactivity of its iodo and fluoro substituents. Its role in facilitating complex molecular constructions through cross-coupling reactions underscores its importance for professionals in drug discovery and material science. The synthesis protocol provided herein offers a reliable method for its laboratory-scale preparation, enabling further research into its potential applications.

A Technical Guide to 4-Fluoro-1-iodo-2-methoxybenzene: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: 4-Fluoro-1-iodo-2-methoxybenzene is a strategically important substituted aromatic compound that serves as a versatile building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique trifunctional nature—featuring a nucleophilic methoxy group, a metabolically robust fluorine atom, and a synthetically versatile iodine atom—provides a powerful platform for constructing complex molecular architectures. This guide offers an in-depth examination of its physicochemical properties, provides a detailed and mechanistically justified synthetic protocol, explores its critical applications in modern drug discovery with a focus on cross-coupling reactions, and outlines essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes in their work.

Introduction: A Multifunctional Synthetic Intermediate

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is paramount to optimizing a molecule's pharmacokinetic and pharmacodynamic profiles. Fluorine, in particular, has become an indispensable element for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3] Similarly, the iodo-substituent serves as a premier functional handle for transition-metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[4][5]

This compound (CAS No. 450-90-8) embodies the synergistic potential of these functionalities.[6][7] As a halogenated anisole derivative, it provides chemists with three distinct points of chemical modification, making it an invaluable intermediate for the synthesis of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive technical overview of this key building block.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its handling, reactivity, and analytical characterization.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FIO | [6][7][8] |

| Molecular Weight | 252.03 g/mol | [9][10] |

| Monoisotopic Mass | 251.94473 Da | [8] |

| CAS Number | 450-90-8 | [6][7][11][12] |

| IUPAC Name | This compound | [11] |

| Synonym(s) | 5-Fluoro-2-iodoanisole | [13] |

| Appearance | Liquid | [11] |

| Typical Purity | ≥97% | [6][11] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [11] |

Predicted Spectroscopic Characterization

While experimental spectra should always be acquired for lot validation, the expected spectroscopic signatures for this compound can be reliably predicted based on its structure.

-

¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm) and a singlet for the methoxy group protons (~3.8-4.0 ppm). The aromatic protons will exhibit complex splitting patterns (doublet of doublets) due to coupling with both the adjacent proton(s) and the fluorine atom.

-

¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals. The carbon attached to the iodine (C1) will be shifted upfield (approx. 80-90 ppm). The carbon bonded to fluorine (C4) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The methoxy carbon will resonate around 55-60 ppm.

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected, which will be split by the adjacent aromatic protons.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z ≈ 252. The isotopic pattern will be characteristic of a mono-iodinated compound.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C stretching of the ether (~1250 cm⁻¹), and a strong C-F stretching band (~1100-1200 cm⁻¹).

Synthesis and Mechanistic Rationale

A logical and efficient synthesis of this compound involves the direct electrophilic iodination of the readily available precursor, 3-fluoroanisole.

Retrosynthetic Analysis and Mechanistic Causality

The key to this synthesis is controlling the regioselectivity of the iodination. The methoxy (-OCH₃) group is a powerful activating, ortho-, para-directing group, while the fluoro (-F) group is a deactivating (by induction) but also ortho-, para-directing group. The powerful activating nature of the methoxy group dominates, directing the incoming electrophile to its ortho and para positions.

-

The position para to the methoxy group (C4) is already substituted with fluorine.

-

The two positions ortho to the methoxy group are C2 and C6.

-

The C2 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to the desired product.

N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is an excellent reagent system for this transformation.[14][15] The acid protonates NIS, generating a more potent iodinating agent ("I⁺" equivalent), which is necessary to react with the moderately activated aromatic ring.[14]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Iodination of 3-Fluoroanisole

This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions.

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 3-fluoroanisole (1.0 eq.).

-

Reagent Addition: Dissolve the starting material in acetonitrile (approx. 0.2 M concentration). Add N-Iodosuccinimide (NIS, 1.1 eq.).

-

Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 0.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS or I₂.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure liquid.

Applications in Research and Drug Development

The true value of this compound lies in its dual functionality, which allows for sequential and orthogonal chemical modifications.

The Strategic Advantage of a Dual-Functional Building Block

-

The Fluoro Group: As a bioisostere of hydrogen, the fluorine atom can enhance binding to target proteins, block sites of metabolic oxidation (e.g., P450-mediated hydroxylation), and lower the pKa of nearby basic groups, which can improve cell permeability and oral bioavailability.[16][17][18] Its inclusion is a proven strategy in modern medicinal chemistry.[19][20][21]

-

The Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This makes it an ideal handle for introducing molecular complexity via reactions like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. Aryl iodides generally exhibit higher reactivity and allow for milder reaction conditions compared to their bromide or chloride counterparts.[22][23][24]

Visualization: Key Application Pathways

Caption: Major cross-coupling pathways utilizing this compound.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical application for synthesizing a biaryl structure, a common motif in pharmaceuticals.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

-

Causality: The reaction must be run under an inert atmosphere (N₂ or Ar) as the Pd(0) catalyst is oxygen-sensitive. The base is crucial for the transmetalation step of the catalytic cycle.

-

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor for completion by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl product.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is an irritant and requires careful management.[11][13]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [11] |

| Skin Irritation | H315 | Causes skin irritation. | [11][25] |

| Eye Irritation | H319 | Causes serious eye irritation. | [11][25] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [11][25] |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[25][26]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[26][27] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its structure is purpose-built to address common challenges in medicinal chemistry, offering a reliable scaffold for introducing fluorine's beneficial properties while providing a highly reactive handle for building molecular complexity through robust cross-coupling chemistry. By understanding its properties, synthesis, and applications, researchers can effectively unlock its potential to accelerate the discovery and development of next-generation therapeutics and materials.

References

-

Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]

-

Terry, M. et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]

-

Zhou, Y. et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

-

Shah, P. & Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Gupta, A. Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available from: [Link]

-

Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available from: [Link]

-

Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available from: [Link]

-

National Institutes of Health. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Available from: [Link]

-

LookChem. This compound Safety Data Sheets(SDS). Available from: [Link]

-

Figshare. Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania. Available from: [Link]

-

Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Available from: [Link]

-

The Journal of Organic Chemistry. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

PubChemLite. This compound (C7H6FIO). Available from: [Link]

-

AOBChem USA. This compound. Available from: [Link]

-

ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]

-

Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Available from: [Link]

-

Current Topics in Medicinal Chemistry. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available from: [Link]

-

PubChem. 4-Fluoroiodobenzene. Available from: [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

-

Molecules. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available from: [Link]

-

Chemistry LibreTexts. Other Aromatic Substitutions. Available from: [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

-

Wikipedia. Electrophilic halogenation. Available from: [Link]

-

ResearchGate. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aobchem.com [aobchem.com]

- 7. This compound, CasNo.450-90-8 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 8. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 9. osp.stat.gov.lt [osp.stat.gov.lt]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. This compound | 450-90-8 [sigmaaldrich.com]

- 12. 450-90-8|this compound|BLD Pharm [bldpharm.com]

- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ajrconline.org [ajrconline.org]

- 19. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]

- 25. angenechemical.com [angenechemical.com]

- 26. fishersci.com [fishersci.com]

- 27. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-1-iodo-2-methoxybenzene

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Fluoro-1-iodo-2-methoxybenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the viable synthetic strategies, with a strong emphasis on the principles of scientific integrity and practical laboratory application. The primary focus is on the Sandmeyer reaction, a reliable and regioselective method for the synthesis of the target molecule. An alternative approach, electrophilic iodination, is also discussed to provide a comparative analysis and highlight the challenges associated with regioselectivity in polysubstituted aromatic systems. This guide is intended to be a practical resource, offering detailed experimental protocols, mechanistic insights, and a thorough list of references to support further research and development.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of three different substituents on the benzene ring—a fluorine atom, an iodine atom, and a methoxy group—provides multiple points for further chemical modification. The iodo-substituent, in particular, is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex molecular architectures. The fluorine and methoxy groups can modulate the electronic properties and metabolic stability of derivative compounds, making this molecule a valuable building block for the synthesis of biologically active compounds.

Given its utility, the development of efficient and reliable synthetic routes to this compound is of paramount importance. This guide will focus on the most practical and scientifically sound methodologies for its preparation.

The Recommended Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2][3] For the synthesis of this compound, the Sandmeyer reaction starting from 4-Fluoro-2-methoxyaniline is the most logical and regioselective approach.

Mechanistic Overview

The synthesis proceeds in two key steps:

-

Diazotization: The primary aromatic amine, 4-Fluoro-2-methoxyaniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form a diazonium salt. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[4][5]

-

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the substitution with the iodide ion to yield the final product.[1][2]

The overall transformation is depicted in the following workflow:

Figure 1: The two-step Sandmeyer reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Sandmeyer reaction.

Materials:

-

4-Fluoro-2-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Amine Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Fluoro-2-methoxyaniline (1 equivalent). Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated hydrochloric acid (3 equivalents) with stirring, maintaining the temperature between 0 and 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt suspension from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition should take approximately 30 minutes. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The completion of diazotization can be checked with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[4]

-

Iodination: In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of deionized water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate may form, and nitrogen gas will evolve.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases. Add a saturated solution of sodium thiosulfate to quench any excess iodine (the dark color should fade). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Key Reaction Parameters

| Parameter | Condition | Rationale |

| Temperature | 0-5 °C | The diazonium salt intermediate is unstable at higher temperatures and can decompose.[4] |

| Acid | Strong acid (e.g., HCl, H₂SO₄) | Required for the in situ generation of nitrous acid from sodium nitrite. |

| Iodide Source | Potassium Iodide (KI) | A readily available and effective source of iodide ions for the substitution reaction. |

| Quenching Agent | Sodium Thiosulfate (Na₂S₂O₃) | To remove any unreacted iodine from the reaction mixture. |

Alternative Synthetic Route: Electrophilic Iodination and its Challenges

An alternative approach to the synthesis of this compound is the direct electrophilic iodination of a suitable precursor. The most logical precursor would be 3-fluoroanisole (1-fluoro-3-methoxybenzene). However, this route is fraught with challenges related to regioselectivity.

Regioselectivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the position of the incoming electrophile is directed by the substituents already present on the aromatic ring.[6]

-

Methoxy group (-OCH₃): A strongly activating, ortho-, para-directing group.

-

Fluoro group (-F): A deactivating, yet ortho-, para-directing group.

In 3-fluoroanisole, both the methoxy and fluoro groups direct incoming electrophiles to the 2-, 4-, and 6-positions. The strongly activating nature of the methoxy group will dominate the directing effects.[7]

Figure 2: The directing effects of the methoxy and fluoro groups in 3-fluoroanisole lead to a mixture of iodinated products, making this a non-selective route to the desired compound.

As illustrated in Figure 2, the direct iodination of 3-fluoroanisole would lead to a mixture of regioisomers, with the major product likely being the one where the iodine is introduced at the position para to the strongly activating methoxy group (the 6-position). The separation of these isomers would be challenging and would result in a low overall yield of the desired this compound. This inherent lack of regioselectivity makes the electrophilic iodination of 3-fluoroanisole an inefficient and impractical synthetic route.

Conclusion

For the synthesis of this compound, the Sandmeyer reaction starting from 4-Fluoro-2-methoxyaniline is the unequivocally superior method. This pathway offers excellent regiocontrol, proceeding through a well-established and reliable reaction mechanism. The starting material is commercially available, and the reaction conditions are readily achievable in a standard laboratory setting. In contrast, the alternative route of direct electrophilic iodination is hampered by a lack of regioselectivity, which would lead to the formation of multiple isomers and a significantly lower yield of the target compound. Therefore, for researchers and professionals in drug development and chemical synthesis, the Sandmeyer reaction is the recommended and most trustworthy protocol for the preparation of this compound.

References

- Grokipedia. Sandmeyer reaction.

- L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction.

- Wikipedia. Sandmeyer reaction.

-

Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A convenient and general one-step preparation of aromatic and some heterocyclic iodides in good yields includes a sequential diazotization-iodination of aromatic amines with KI, NaNO2, and p-TsOH in acetonitrile at room temperature. Synthesis, 2007(01), 81-84. Available at: [Link]

-

Filimonov, V. D., Semenischeva, N. I., Krasnokutskaya, E. A., Tretyakov, A. N., Hwang, H. Y., & Chi, K. W. (2008). Sulfonic Acid Based Cation-Exchange Resin: A Novel Proton Source for One-Pot Diazotization-Iodination of Aromatic Amines in Water. Synthesis, 2008(02), 185-187. Available at: [Link]

-

Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron letters, 43(29), 5047-5048. Available at: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

-

Organic Syntheses Procedure. (2002). REDUCTIVE ARYLATION OF 3-BUTEN-2-ONE BY 4-CHLOROBENZENEDIAZONIUM CHLORIDE INDUCED BY TITANIUM (III) CHLORIDE: 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Organic Syntheses, 79, 251. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2021, October 12). 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. Available at: [Link]

-

Oakwood Chemical. 4-Fluoro-2-methoxyaniline. Available at: [Link]

Sources

- 1. portal.tpu.ru [portal.tpu.ru]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1-iodo-2-methoxybenzene: Starting Materials and Methodologies

Introduction: The Significance of 4-Fluoro-1-iodo-2-methoxybenzene in Modern Synthesis

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, provides multiple reactive sites for further chemical transformations. The presence of iodine, in particular, makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[3] This guide provides a detailed exploration of the common starting materials and synthetic strategies for the preparation of this versatile intermediate, aimed at researchers, scientists, and professionals in drug development.

Synthetic Pathway 1: The Sandmeyer Reaction of 4-Fluoro-2-methoxyaniline

One of the most reliable and widely employed methods for the synthesis of this compound begins with the readily available starting material, 4-Fluoro-2-methoxyaniline.[1][4][5] This route leverages the classic Sandmeyer reaction, a two-step process involving the diazotization of a primary aromatic amine followed by the introduction of an iodide.[3][6]

Causality Behind Experimental Choices

The choice of 4-Fluoro-2-methoxyaniline as a precursor is strategic due to the stability of the corresponding diazonium salt under controlled conditions and the high regioselectivity of the subsequent iodination. The amino group is an excellent functional handle for conversion to a diazonium salt, which in turn is a superb leaving group, facilitating its substitution with an iodide ion.

The diazotization is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[3] The in-situ generation of nitrous acid from sodium nitrite and a strong mineral acid is a standard and efficient method. The subsequent introduction of potassium iodide provides the iodide nucleophile for the substitution reaction.

Experimental Protocol: Synthesis of this compound from 4-Fluoro-2-methoxyaniline

Step 1: Diazotization of 4-Fluoro-2-methoxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Fluoro-2-methoxyaniline in a suitable aqueous acid (e.g., a mixture of hydrochloric acid and water).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The crude product can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with aqueous sodium thiosulfate solution to remove any excess iodine, followed by brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Visualizing the Workflow: Sandmeyer Reaction

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Synthetic Pathway 2: Direct Iodination of 3-Fluoroanisole

An alternative approach to this compound involves the direct electrophilic iodination of 3-fluoroanisole. This method is attractive due to its atom economy and potentially fewer synthetic steps. However, the primary challenge lies in controlling the regioselectivity of the iodination.

Mechanistic Considerations and Reagent Selection

The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In 3-fluoroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The fluorine at C3 will influence the electron density at these positions. The desired product requires iodination at the C4 position. Direct iodination often requires an oxidizing agent to generate a more electrophilic iodine species.[6][7] Common reagents for this purpose include iodine in the presence of an oxidizing agent like nitric acid, or reagents such as N-iodosuccinimide (NIS).

Representative Protocol: Electrophilic Iodination

A general procedure for the iodination of an activated anisole derivative that can be adapted for 3-fluoroanisole is as follows:

-

Dissolve 3-fluoroanisole in a suitable solvent such as acetic acid or dichloromethane.

-

Add the iodinating reagent (e.g., N-iodosuccinimide or a mixture of iodine and an oxidizing agent) to the solution.

-

The reaction may be stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

-

The product is extracted into an organic solvent, washed, dried, and concentrated.

-

Purification by column chromatography is often necessary to separate the desired 4-iodo isomer from other potential regioisomers.

Visualizing the Workflow: Direct Iodination

Caption: Synthetic workflow for this compound via direct iodination.

Comparison of Starting Materials and Synthetic Routes

| Feature | 4-Fluoro-2-methoxyaniline Route | 3-Fluoroanisole Route |

| Number of Steps | Typically two (diazotization, iodination) | Typically one (iodination) |

| Starting Material Availability | Commercially available | Commercially available |

| Regioselectivity | High | Potentially low, may produce a mixture of isomers |

| Reaction Conditions | Requires low temperatures (0-5 °C) | Can often be performed at room temperature or with gentle heating |

| Purification | Generally straightforward | May require careful chromatographic separation of isomers |

| Overall Yield | Often good to excellent | Can be variable depending on the regioselectivity |

| Scalability | Well-established and scalable | May be challenging to scale due to purification issues |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of the starting material and route will depend on factors such as the desired purity of the final product, the available laboratory equipment, and the scale of the synthesis. The Sandmeyer reaction starting from 4-Fluoro-2-methoxyaniline offers a highly reliable and regioselective method, making it a preferred choice for many applications. Direct iodination of 3-fluoroanisole presents a more atom-economical alternative, though it may be complicated by the formation of regioisomers. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are crucial for the successful synthesis of this important chemical intermediate.

References

- Understanding the Synthesis and Properties of 4-Fluoro-2-methoxyaniline. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. (2019). ChemicalBook.

- 4-Fluoro-2-methoxyaniline. Chem-Impex.

- This compound. AOBChem USA.

- Application Notes and Protocols: Diazotization of Anilines for Iodin

- Iodination of Anisole. Holch, R., & Culbertson, J.B. UNI ScholarWorks.

- Iodination of 3,5-Dichloroanisole Using Silver Salts. (2017). University of Mississippi eGrove.

- Preparation of 1-iodo-2-nitrobenzene. PrepChem.com.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. aobchem.com [aobchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 6. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

Chemical properties of 4-Fluoro-1-iodo-2-methoxybenzene

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-1-iodo-2-methoxybenzene

Abstract

This compound is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its unique arrangement of functional groups—a reactive iodine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—makes it a versatile and valuable building block for the construction of complex molecular architectures. The iodine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine and methoxy substituents provide mechanisms to fine-tune electronic properties, metabolic stability, and binding interactions of target molecules. This guide provides a comprehensive overview of the compound's physicochemical properties, reactivity, key synthetic transformations, and applications, with a focus on providing field-proven insights for researchers and drug development professionals.

Introduction: A Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the ability to precisely and efficiently construct complex organic molecules is paramount. Halogenated aromatic compounds are cornerstone intermediates, acting as versatile scaffolds for further functionalization. This compound (CAS No: 450-90-8) has emerged as a particularly strategic reagent.[1] The molecule features a trifecta of functionalities on a benzene ring:

-

An Iodo Group: The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Its relatively low bond dissociation energy facilitates the critical oxidative addition step, enabling reactions to proceed under mild conditions with high efficiency.[2][3]

-

A Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modify physicochemical properties like lipophilicity and pKa.[4]

-

A Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring and can participate in key binding interactions (e.g., hydrogen bonding) in biological targets.

This unique combination makes this compound an ideal starting material for creating libraries of compounds in drug discovery programs and for the synthesis of advanced functional materials.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 450-90-8 | [1] |

| Molecular Formula | C₇H₆FIO | [1][5] |

| Molecular Weight | 251.94 g/mol | [5][6] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C or Refrigerator | [1] |

| SMILES | COC1=C(C=CC(=C1)F)I | [5] |

| InChI Key | MBHUTPUUHOAWCJ-UHFFFAOYSA-N | [5] |

Spectroscopic Characteristics

While detailed spectra are specific to the acquisition conditions, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons. The aromatic signals would exhibit coupling patterns (e.g., doublets, doublet of doublets) influenced by both the fluorine and iodine atoms. The methoxy group would appear as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon attached to the iodine atom would be found at a relatively high field (low ppm value, ~85-90 ppm) due to the heavy atom effect, while the carbon attached to fluorine would show a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 252. The isotopic pattern would be simple due to the monoisotopic nature of fluorine and iodine. Predicted adducts include [M+H]⁺ at m/z 252.95201.[5][6]

Chemical Reactivity and Key Transformations